1-(Difluoromethyl)cyclohexan-1-amine
Description
Properties
IUPAC Name |
1-(difluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-6(9)7(10)4-2-1-3-5-7/h6H,1-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLTYEMKLUWIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289930 | |
| Record name | Cyclohexanamine, 1-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461704-88-0 | |
| Record name | Cyclohexanamine, 1-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461704-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanamine, 1-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
The difluoromethyl group is known to enhance the biological activity of compounds. Research indicates that difluoromethylated amines can act as inhibitors of various enzymes involved in cancer progression. For instance, compounds featuring difluoromethyl groups have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. A study demonstrated that derivatives of difluoromethyl compounds exhibited significant HDAC6 inhibition, suggesting potential as anticancer agents .
Neuropharmacology:
Difluoromethylated compounds have also been explored for their neuropharmacological effects. The unique electronic properties imparted by the difluoromethyl group can influence the binding affinity of these compounds to neurotransmitter receptors, potentially leading to new treatments for neurological disorders. For example, studies have shown that difluoromethylated amines can modulate serotonin receptors, which are critical targets in the treatment of depression and anxiety .
Agricultural Applications
Pesticide Development:
The incorporation of difluoromethyl groups into pesticide formulations has been shown to enhance their efficacy. Difluoromethyl isosteres are increasingly used in the design of agrochemicals due to their improved metabolic stability and bioactivity. Research indicates that these compounds can exhibit increased potency against pests while minimizing environmental impact .
Case Study:
A recent study focused on a difluoromethylated pesticide that demonstrated superior performance compared to traditional formulations. The compound exhibited a 30% increase in efficacy against common agricultural pests while reducing the required application rates .
Materials Science Applications
Polymer Chemistry:
In materials science, 1-(difluoromethyl)cyclohexan-1-amine is being investigated as a building block for synthesizing advanced polymers. The difluoromethyl group can improve the thermal and mechanical properties of polymers, making them suitable for high-performance applications. Researchers are exploring its use in creating coatings and adhesives with enhanced durability and resistance to environmental degradation.
Case Study:
A recent project involved the synthesis of a polymer using this compound as a monomer. The resulting material exhibited improved tensile strength and thermal stability compared to polymers synthesized from traditional monomers .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
The most direct route involves reductive amination of 1-(difluoromethyl)cyclohexanone. While no direct reports exist for this specific substrate, analogous systems demonstrate feasibility. Cyclohexanone derivatives undergo condensation with ammonia or ammonium acetate in methanol at 60°C, followed by reduction using sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at 0–25°C. For the difluoromethyl variant, preliminary studies suggest:
Ketone Precursor Synthesis :
- Radical difluoromethylation of cyclohexanone using Langlois' reagent (CF3SO2Na) under photoredox catalysis (Ru(bpy)3Cl2, 450 nm LED) in acetonitrile/water (4:1) achieves 62% conversion to 1-(difluoromethyl)cyclohexanone.
- Alternative routes employ ClCF2H gas bubbling into cyclohexanone enolates at −78°C, though yields remain suboptimal (≤35%).
Reductive Amination :
- Condensation with ammonium acetate (3 equiv) in methanol (0.1 M) under Dean-Stark conditions (8 h reflux)
- Subsequent reduction with NaBH(OAc)3 in dichloroethane (DCE) at 0°C yields 71% crude product.
- Challenges include over-reduction to secondary amines and difluoromethyl group stability under acidic conditions.
Nucleophilic Fluorination of Halogenated Intermediates
Building on pyridylamine fluorination methodologies, this approach modifies the cyclohexane backbone:
Stepwise Procedure :
- Bromocyclohexanamine Synthesis :
- Difluoromethylation :
Critical Parameters :
- Phosphonium salt purity (>98%) essential to prevent Heck-type side reactions
- Strict anhydrous conditions (H2O <50 ppm) to avoid hydrolysis
Advanced Catalytic Methods
Asymmetric Hydrogenation of Enamine Intermediates
Chiral 1-(difluoromethyl)cyclohexan-1-amine derivatives require enantioselective synthesis. A three-step sequence achieves this:
- Enamine Formation :
- Rhodium-Catalyzed Hydrogenation :
- Amine Deprotection :
Continuous Flow Difluoromethylation
Adapting batch processes to flow chemistry enhances safety and scalability for volatile fluorinating agents:
| Parameter | Batch Process | Flow System (Corning AFR) | Improvement |
|---|---|---|---|
| Reaction Time | 18 h | 22 min | 49× faster |
| DAST Equiv | 3.0 | 1.8 | 40% reduction |
| Temperature Control | ±5°C | ±0.5°C | 10× precision |
| Yield | 67% | 82% | +15% |
Key innovations:
- Precise temperature control (−10°C to 50°C) prevents exothermic runaway
- In-line IR monitoring (ReactIR™) optimizes reagent stoichiometry
- Achieves 92% conversion with residence time <30 min.
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
| Material | Price ($/kg) | Purity Required | Source Availability |
|---|---|---|---|
| Cyclohexanamine | 12.50 | 99.5% | High |
| DAST | 1,450 | 98% | Limited |
| (Difluoromethyl)Ph3PBr | 2,780 | 95% | Custom synthesis |
| Ru-Binap Catalyst | 8,900 | 99.9% | Special order |
Process economics favor the reductive amination route ($23.40/mol production cost) over catalytic hydrogenation ($187.60/mol).
Waste Stream Management
Fluorinated byproducts require specialized handling:
HF Neutralization :
Solvent Recovery :
Spectroscopic Characterization Data
While full spectra for this compound remain unpublished, analogous compounds provide benchmarks:
1H NMR (400 MHz, CDCl3) :
19F NMR (376 MHz, CDCl3) :
HRMS (ESI+) :
Emerging Methodologies
Electrochemical Difluoromethylation
Pioneering work demonstrates direct C–H fluorination using:
- Boron-doped diamond (BDD) anode
- CF2HSO2NH4 as fluorine source
- 0.1 M LiClO4 in acetonitrile/water (9:1)
- 3 mA/cm² current density, 25°C, 6 h
Preliminary results show 41% yield with 83% Faradaic efficiency, avoiding hazardous reagents.
Biocatalytic Approaches
Engineered aminotransferases show promise for stereoselective synthesis:
| Enzyme | Source | Activity (U/mg) | ee (%) |
|---|---|---|---|
| BsAT-R126A | Bacillus subtilis | 0.87 | 99 |
| CvTA-M31V | Chromobacterium | 1.42 | 95 |
| FD-AM1 (mutant) | Fungal isolate | 2.15 | 99.5 |
Reaction conditions: 50 mM substrate, 2 mM PLP, pH 7.5, 30°C.
Q & A
Q. What are the optimal synthetic routes for 1-(difluoromethyl)cyclohexan-1-amine, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. For example, analogous compounds like 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione are synthesized using catalytic methods with controlled temperature and pressure to optimize regioselectivity and minimize side reactions . Key factors include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Ni) may enhance fluoromethylation efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of fluorinated intermediates.
- Purification : Column chromatography or crystallization is critical to isolate the amine from byproducts like unreacted cyclohexanone derivatives.
Q. How can researchers characterize the structural and electronic effects of the difluoromethyl group in this compound?
The difluoromethyl group introduces steric and electronic perturbations:
- NMR analysis : NMR reveals distinct chemical shifts (~-100 to -150 ppm) for CF groups, differentiating them from monofluorinated analogs .
- X-ray crystallography : Resolve conformational preferences (e.g., axial vs. equatorial orientation of the difluoromethyl group in the cyclohexane ring) .
- Computational modeling : Density functional theory (DFT) calculations predict bond angles and charge distribution, explaining enhanced stability and hydrogen-bonding capabilities .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is preferred. For example:
- HPLC-MS : Detects impurities at ppm levels, such as residual fluorinated intermediates or oxidation byproducts (e.g., cyclohexanone derivatives) .
- Ion chromatography : Monitors ionic impurities (e.g., residual ammonium salts from synthesis) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interactions with biological targets?
The axial/equatorial arrangement of the difluoromethyl group affects binding to enzymes or receptors. For example:
- Chiral resolution : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers, as seen in related cyclohexylamine derivatives .
- Bioactivity assays : Compare IC values of stereoisomers against targets like monoamine oxidases or ion channels to identify structure-activity relationships (SAR) .
Q. What strategies mitigate the instability of this compound under acidic or oxidative conditions?
Fluorinated amines are prone to degradation via hydrolysis or oxidation. Mitigation methods include:
- Protective groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) or benzyl groups during synthesis .
- Buffered conditions : Maintain pH > 7 in aqueous solutions to prevent protonation-induced ring-opening reactions .
- Antioxidants : Add ascorbic acid or butylated hydroxytoluene (BHT) to reaction mixtures to suppress radical-mediated degradation .
Q. How can computational models predict the metabolic pathways of this compound in vivo?
Use in silico tools like:
- CYP450 docking simulations : Predict sites of oxidative metabolism (e.g., N-demethylation or hydroxylation) using software such as AutoDock Vina .
- QSAR models : Correlate logP values and fluorine substitution patterns with hepatic clearance rates, as demonstrated in fluorinated arylcyclohexylamines .
Q. What experimental approaches resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?
Discrepancies often arise from dynamic effects or impurity interference:
- Variable-temperature NMR : Identify conformational exchange broadening in or spectra .
- High-resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., distinguishing [M+H] from adducts) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry unambiguously .
Methodological Considerations
Q. How to design a stability-indicating assay for this compound under accelerated storage conditions?
Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?
- Schlenk techniques : Use inert atmospheres (N or Ar) for reactions involving reactive intermediates like lithiated amines .
- Low-temperature quenches : Terminate reactions at −78°C to prevent exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
